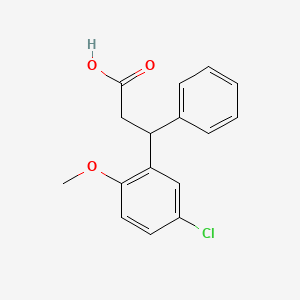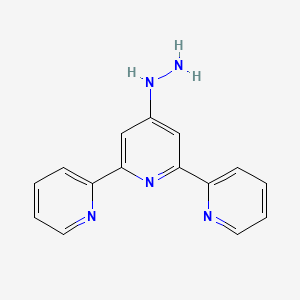
Dibromobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromobutene is an organic compound with the molecular formula C4H6Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also double-bonded to another carbon atom. This unique structure makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromobutene can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-butene, resulting in the formation of 1,1-dibromo-1-butene .
Industrial Production Methods: Industrial production of 1,1-dibromo-1-butene often involves the use of large-scale bromination reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: Dibromobutene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, 1,1-dibromo-1-butene can undergo elimination reactions to form butadiene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted alkenes and alkynes can be formed.
Elimination Products: The major products of elimination reactions are butadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Dibromobutene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-1-butene in chemical reactions involves the electrophilic addition of bromine to the double bond of 1-butene. The bromine molecule acts as an electrophile, attacking the electron-rich double bond and forming a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the final product .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Similar to 1,1-dibromo-1-butene, this compound contains two bromine atoms but differs in the position of the bromine atoms and the absence of a double bond.
1,4-Dibromobutane: This compound has bromine atoms at the terminal positions of a butane chain, making it structurally different from 1,1-dibromo-1-butene.
Uniqueness: Dibromobutene is unique due to the presence of two bromine atoms on the same carbon atom, which is also double-bonded to another carbon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C4H6Br2 |
|---|---|
Molekulargewicht |
213.90 g/mol |
IUPAC-Name |
1,1-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
IFTGEZOPUAJVMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8328890.png)
![8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8328897.png)

![{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid](/img/structure/B8328914.png)
![Dicyclohexyl(2',4',6'-tripropyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B8328922.png)
